3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
The compound 3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a pyrrolopyrazolone derivative characterized by a fused bicyclic core structure. Its substituents include hydroxyl groups at the 2-hydroxy-3,5-dimethylphenyl and 3-hydroxyphenyl positions, as well as a 2-hydroxyethyl chain.
Properties
IUPAC Name |
3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-11-8-12(2)20(27)15(9-11)17-16-18(23-22-17)21(28)24(6-7-25)19(16)13-4-3-5-14(26)10-13/h3-5,8-10,19,25-27H,6-7H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUPYQCGZHRTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=NNC3=C2C(N(C3=O)CCO)C4=CC(=CC=C4)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the dihydropyrrolo-pyrazolone class of compounds, which have gained attention for their diverse biological activities. This article explores its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 397.5 g/mol. The structure features multiple hydroxyl groups and a pyrrolo-pyrazolone core, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O4 |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 880393-32-8 |
Synthesis
The synthesis of this compound can be achieved through a series of reactions involving substituted phenols and hydrazine derivatives. Recent studies have reported efficient synthetic pathways that yield high purity compounds with good yields (72–94%) using mild conditions . The development of synthetic libraries has enabled the exploration of structure-activity relationships (SAR) for this class of compounds.
Antioxidant Activity
Research indicates that compounds within the dihydropyrrolo-pyrazolone class exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals and reduce oxidative stress .
Anti-inflammatory Effects
The compound has been studied for its potential anti-inflammatory effects. Similar derivatives have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, analogs demonstrated IC50 values significantly lower than traditional anti-inflammatory drugs like Rofecoxib .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. It has been tested alongside related compounds that exhibited both antibacterial and antifungal properties . The exact mechanism remains to be elucidated but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
- Inflammation Model : In a controlled study using an animal model for inflammation, derivatives similar to this compound were administered to assess their effect on edema formation. Results showed a marked reduction in inflammation compared to untreated controls, indicating potential therapeutic applications in inflammatory diseases.
- Antioxidant Assessment : A comparative study evaluated the antioxidant capacity of this compound against standard antioxidants like ascorbic acid. The results indicated superior free radical scavenging activity, suggesting its utility in preventing oxidative damage in biological systems.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The target compound belongs to a class of dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, which are notable for their diverse substitution patterns. Below is a comparative analysis with structurally related analogs:
Table 1: Key Structural Features and Properties of Comparable Pyrrolopyrazolone Derivatives
Key Observations:
Substituent Effects on Bioactivity: The target compound’s hydroxyl groups enhance polarity and hydrogen-bonding capacity, which may improve solubility and interaction with biological targets like oxidoreductases .
Synthetic Strategies: Pyrrolopyrazolone derivatives are often synthesized via cyclocondensation of hydrazines with diketones or β-keto esters. For example, highlights the use of malononitrile and ethyl cyanoacetate in pyrazole synthesis, which may parallel methods for constructing the target compound’s core .
Crystallographic Analysis :
- Structural elucidation of similar compounds frequently employs SHELX software (e.g., SHELXL for refinement), ensuring high precision in bond-length and angle measurements .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multi-component cyclization reactions, often involving substituted aromatic aldehydes, hydrazines, and ketones. For example, demonstrates that similar dihydropyrrolo[3,4-c]pyrazol-6(1H)-one derivatives are synthesized using one-pot reactions under reflux conditions with ethanol or acetonitrile as solvents. Optimization involves:
- Catalyst screening : Protic acids (e.g., HCl) or bases (e.g., KOH) to accelerate cyclization.
- Temperature control : Reflux at 80–100°C to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates.
Yields of 79–84% are achievable for analogous compounds by adjusting stoichiometry and reaction time .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and diastereotopic protons in the pyrrolopyrazole core (e.g., and use NMR to resolve aromatic protons and hydroxyl groups).
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., hydroxyl stretches at 3200–3500 cm, carbonyl at ~1700 cm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or APSI-MS to verify molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining absolute configuration, especially for chiral centers in the dihydropyrrolo ring. highlights the use of SHELX software for refinement, particularly for handling twinned or high-symmetry crystals. Challenges include:
- Crystal growth : Slow evaporation from DMSO/water mixtures may yield suitable crystals.
- Data collection : High-resolution (<1.0 Å) data reduces thermal motion artifacts.
- Refinement strategies : SHELXL’s restraints for disordered hydroxyethyl groups improve model accuracy .
Q. How do aromatic substituents influence the reactivity and physical properties of analogous dihydropyrrolo[3,4-c]pyrazol-6(1H)-one derivatives?
- Methodological Answer : provides comparative data for derivatives with substituents like chloro, methoxy, and fluorophenyl groups:
- Electron-withdrawing groups (e.g., Cl) : Increase melting points (242–249°C) due to enhanced intermolecular interactions.
- Hydrophilic groups (e.g., hydroxyethyl) : Improve aqueous solubility but may complicate crystallization.
- Steric effects : Bulky substituents (e.g., pyridinyl) reduce reaction yields by hindering cyclization. Computational modeling (e.g., DFT) can predict substituent effects on HOMO-LUMO gaps and reactivity .
Q. How should researchers address contradictions between spectroscopic data and computational models for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing influences. Steps include:
- Variable-temperature NMR : To detect conformational equilibria (e.g., keto-enol tautomerism).
- Docking studies : Compare experimental (e.g., IR carbonyl stretches) and calculated (DFT) vibrational frequencies.
- Cross-validation : Use multiple techniques (e.g., SCXRD + NOESY NMR) to confirm stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
